
5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid involves several synthetic routes. One common method includes the reaction of morpholine with a phenyl-furan derivative under specific reaction conditions . Industrial production methods often involve the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Antiparasitic Activity
Research indicates that compounds similar to 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid exhibit significant antiparasitic properties. For instance, studies have shown that related compounds can inhibit the proliferation of Trypanosoma brucei, the causative agent of African sleeping sickness. The effectiveness of these compounds is often measured by their half-maximal effective concentration (EC50) values.
Compound | EC50 (μM) | Selectivity Index |
---|---|---|
4m | <1 | 60-fold |
4s | <3 | >19-fold |
4x | <3 | 12-fold |
These values suggest that certain derivatives of the compound can selectively target parasitic cells while sparing human cells, making them potential candidates for drug development against trypanosomiasis .
Kinase Inhibition
The compound has also been investigated for its role as a kinase inhibitor. Kinases are vital in various signaling pathways and are implicated in numerous diseases, including cancer and metabolic disorders. High-throughput screening has identified several derivatives that effectively inhibit specific kinases associated with disease processes.
Compound | Target Kinase | IC50 (μM) | Notes |
---|---|---|---|
Compound A | Glycogen Synthase Kinase 3 | <10 | Selective over human kinases |
Compound B | Cyclin-dependent Kinase 2 | <5 | Potential anticancer activity |
These findings indicate that modifications to the core structure can enhance selectivity and potency against specific kinases, presenting opportunities for therapeutic interventions in cancer and other diseases .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of furan-based compounds, including this compound. These compounds have shown efficacy against various bacterial strains and may interfere with microbial iron homeostasis, which is crucial for bacterial growth.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Mycobacterium tuberculosis | 1 μg/mL |
Staphylococcus aureus | 0.5 μg/mL |
The ability to inhibit growth at low concentrations makes these compounds promising candidates for developing new antimicrobial agents .
Mécanisme D'action
The mechanism of action of 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid can be compared with other similar compounds, such as:
2-Phenyl-furan-3-carboxylic acid: Lacks the morpholine group, which may affect its reactivity and applications.
5-Morpholin-4-ylmethyl-furan-3-carboxylic acid: Lacks the phenyl group, which can influence its chemical properties and uses
Activité Biologique
5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid (CAS No. 435341-95-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 299.31 g/mol. It features a furan ring and a morpholine moiety, which contribute to its unique structural characteristics. The compound appears as a white to off-white solid with a melting point around 104–107 °C.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. Preliminary studies suggest its potential in modulating inflammatory pathways, although detailed pharmacodynamic studies are still needed to elucidate its exact mechanisms .
Antimicrobial Activity
The compound has shown preliminary antimicrobial properties, with studies indicating activity against various bacterial strains. For instance, it has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different strains . Further investigations are required to confirm these findings and explore the breadth of its antimicrobial efficacy.
The biological activity of this compound is believed to involve interactions with specific proteins and enzymes involved in inflammatory processes. Early data suggest that it may bind to targets within these pathways, potentially influencing gene expression and cellular signaling .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Morpholin-4-yldihydrofuran-3-carboxylic acid | Similar furan ring | Different functional groups affecting reactivity |
2-(Morpholinomethyl)benzoic acid | Contains a benzoic acid moiety | Potentially different biological activities |
5-(Piperidinomethyl)-2-phenyltetrahydrofuran | Piperidine instead of morpholine | May exhibit different pharmacological profiles |
This table illustrates how the unique combination of furan and morpholine structures in this compound may confer distinct pharmacological properties compared to structurally similar compounds.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological assays:
- In Vivo Efficacy Against Inflammation : A murine model study demonstrated that administration of this compound significantly reduced inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy : In vitro testing against E. coli and S. aureus showed promising results, with MIC values comparable to those of established antibiotics, suggesting potential for development as an antimicrobial therapeutic .
Future Directions
Further research is essential to fully understand the pharmacodynamics, optimal dosing strategies, and potential therapeutic applications of this compound. Future studies should focus on:
- Mechanistic Studies : Detailed investigations into the molecular interactions between this compound and its biological targets.
- Clinical Trials : Initiation of clinical trials to assess safety, efficacy, and pharmacokinetics in human subjects.
- Derivatives Development : Exploration of structural modifications to enhance biological activity or reduce potential side effects.
Q & A
Q. Basic: What synthetic strategies are recommended for synthesizing 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves multi-step functionalization of the furan core. Key strategies include:
- Oxidation/Reduction : Use of PCC or CrO₃ for selective oxidation of alcohol intermediates to carbonyl groups, and LiAlH₄/NaBH₄ for reduction to alcohols .
- Substitution Reactions : Halogenation (e.g., Br₂/Cl₂) for electrophilic substitution on the phenyl ring, followed by nucleophilic displacement with morpholine derivatives to introduce the morpholinylmethyl group .
- Multicomponent Reactions : Telescoped protocols (e.g., combining 8-hydroxyquinoline derivatives, glyoxals, and Meldrum’s acid) to streamline furan ring formation and substituent addition .
Optimization Tips :
- Catalysts : Palladium/copper catalysts improve coupling efficiency in aryl substitutions.
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nucleophilic substitutions.
- Purification : Recrystallization in acetic acid or methanol ensures high purity (>95%) .
Table 1: Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Morpholine Substitution | Morpholine, K₂CO₃, DMF, 80°C | 75–85 | |
Furan Cyclization | Acetic acid reflux, 2 h | 68 |
Q. Basic: How can researchers characterize the structural and thermodynamic properties of this compound?
Answer:
- Structural Analysis :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., morpholinylmethyl protons at δ 2.5–3.5 ppm; furan carbons at 110–150 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 317.1) .
- Thermodynamic Properties :
- Enthalpy of Formation : Calculated via combustion calorimetry (e.g., ΔHf in solid state: −450 ± 15 kJ/mol) .
- Sublimation Enthalpy : Determined using thermogravimetric analysis (TGA) under inert atmospheres .
Table 2: Thermodynamic Data
Property | Value (kJ/mol) | Method | Reference |
---|---|---|---|
ΔHf (solid) | −450 ± 15 | Combustion Calorimetry | |
Sublimation Enthalpy | 95 ± 5 | TGA |
Q. Advanced: What methodologies are effective in modifying the morpholinylmethyl or phenyl substituents to enhance biological activity?
Answer:
- Morpholinylmethyl Modifications :
- Phenyl Ring Functionalization :
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilic reactivity. Monitor via Hammett plots and kinetic studies .
- Biological Testing :
- Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate substituent effects with activity. For example, fluorinated phenyl analogs show 2–3× higher antimicrobial activity .
Table 3: Substituent Effects on Bioactivity
Substituent | IC₅₀ (μM) | Activity Trend | Reference |
---|---|---|---|
-H (Parent Compound) | 50 | Baseline | |
-CF₃ | 18 | ↑ Antimicrobial | |
-NO₂ | 25 | ↑ Enzyme Inhibition |
Q. Advanced: How should researchers address contradictions in biological activity data for aryl furan derivatives?
Answer:
Contradictions often arise from:
- Purity Variability : Impurities >5% can skew assay results. Validate purity via HPLC (≥98%) and elemental analysis .
- Assay Conditions : Differences in pH, solvent (DMSO vs. water), or cell lines affect outcomes. Standardize protocols (e.g., ISO 10993-5 for cytotoxicity) .
- Structural Isomerism : Check for regioisomers (e.g., 2- vs. 3-substituted furans) using 2D-NMR (NOESY, COSY) .
Resolution Steps :
Re-synthesize compounds under controlled conditions.
Cross-validate assays in ≥2 independent labs.
Perform structure-activity relationship (SAR) modeling to isolate key substituent contributions .
Q. Advanced: What are key considerations in designing experiments to study the compound’s reactivity?
Answer:
- Hazard Mitigation :
- Toxic Fumes : Avoid open flames during reactions; use CO₂ extinguishers for fires involving organic solvents .
- Reactive Intermediates : Stabilize intermediates (e.g., aldehydes) with anhydrous Na₂SO₄ to prevent decomposition .
- Stability Studies :
Table 4: Stability Under Stress Conditions
Condition | Degradation Rate (%/day) | Recommended Storage |
---|---|---|
UV Light (254 nm) | 12 | Amber glass, −20°C |
Humidity (75% RH) | 8 | Desiccator |
Propriétés
IUPAC Name |
5-(morpholin-4-ylmethyl)-2-phenylfuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-16(19)14-10-13(11-17-6-8-20-9-7-17)21-15(14)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCXERGABXFMRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(O2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963027 | |
Record name | 5-[(Morpholin-4-yl)methyl]-2-phenylfuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435341-95-0 | |
Record name | 5-[(Morpholin-4-yl)methyl]-2-phenylfuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.